5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Mibefradil - 116644-53-2

Mibefradil

Catalog Number: EVT-253180
CAS Number: 116644-53-2
Molecular Formula: C29H38FN3O3
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mibefradil is a member of tetralins. It has a role as a T-type calcium channel blocker.
Mibefradil was withdrawn from the market in 1998 because of potentially harmful interactions with other drugs.
A benzimidazoyl-substituted tetraline that selectively binds and inhibits CALCIUM CHANNELS, T-TYPE.
Synthesis Analysis

The synthesis of mibefradil has been explored in various studies, focusing on creating analogues to enhance its efficacy and stability. One notable method involves the Reformatsky reaction, which is a diastereoselective intermolecular reaction that allows for the construction of the dihydrobenzopyran structure characteristic of mibefradil derivatives. Another effective approach is the intramolecular carbonyl-ene cyclization, which yields key intermediates in a stereoselective manner, facilitating the production of multiple analogues with improved biological activity against T-type calcium channels .

Key Synthetic Steps:

  1. Reformatsky Reaction: Utilizes zinc to facilitate the coupling of aldehydes with α-halo esters.
  2. Carbonyl-Ene Cyclization: Involves the formation of cyclic compounds through the reaction of alkenes with carbonyl compounds.

These methods have successfully led to the synthesis of 22 new mibefradil analogues, enhancing their metabolic stability and reducing inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Molecular Structure Analysis

Mibefradil's molecular structure can be represented by its chemical formula C19H24N2O3C_{19}H_{24}N_2O_3. The compound features a tertraline core with substituents that confer its unique properties. The presence of a dihydrobenzopyran moiety is significant for its activity against T-type calcium channels.

Structural Characteristics:

  • Molecular Weight: Approximately 320.41 g/mol.
  • Functional Groups: Includes an amine group and multiple aromatic rings, which contribute to its pharmacological activity.

The structural configuration allows mibefradil to selectively block T-type calcium channels while sparing L-type channels, which is critical for its therapeutic effects .

Chemical Reactions Analysis

Mibefradil participates in various chemical reactions primarily related to its interaction with biological systems. Notably, it can undergo metabolic transformations mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to potential drug-drug interactions when co-administered with other medications.

Relevant Reactions:

  • Oxidation: Mibefradil is subject to oxidative metabolism, affecting its pharmacokinetics.
  • Conjugation: Involves phase II reactions where metabolites are conjugated with glucuronic acid or sulfate for excretion.

Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens involving mibefradil .

Mechanism of Action

Mibefradil exerts its pharmacological effects primarily through selective inhibition of T-type calcium channels (Cav3.1, Cav3.2). This action leads to reduced intracellular calcium levels, resulting in vasodilation and decreased vascular resistance.

Mechanistic Insights:

  • Calcium Channel Blockade: Mibefradil binds to the channel's inactivated state, preventing calcium influx.
  • Vasodilation: This blockade results in relaxation of smooth muscle cells in blood vessels, lowering blood pressure.

Clinical studies have demonstrated that mibefradil effectively reduces blood pressure and improves exercise capacity in patients with hypertension and angina pectoris without causing significant negative inotropic effects .

Physical and Chemical Properties Analysis

Mibefradil exhibits several physical and chemical properties that influence its pharmacological profile:

Properties:

  • Solubility: Moderately soluble in water; solubility increases in organic solvents.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • pKa Values: Reflects its ionization state at physiological pH, influencing absorption and distribution.

These properties are critical for formulation development and determining the optimal delivery method for therapeutic use .

Applications

Mibefradil has been primarily utilized in clinical settings for managing hypertension and angina pectoris. Its unique mechanism allows it to be effective as a standalone therapy or in combination with other antihypertensive agents such as beta-blockers.

Therapeutic Applications:

  • Hypertension Management: Effective in lowering blood pressure over 24 hours.
  • Angina Pectoris Treatment: Provides relief from symptoms associated with chronic stable angina.
  • Research Applications: Investigated as a potential radiosensitizer in cancer therapies due to its effects on calcium signaling pathways.
Molecular Pharmacology of Mibefradil

T-Type vs. L-Type Calcium Channel Selectivity Dynamics

Mibefradil (Ro 40-5967) is a tetralol derivative distinguished by its dual blockade of voltage-gated calcium channels, with significantly higher selectivity for T-type (Cav3.1–Cav3.3) over L-type (Cav1.2) isoforms. Functional studies reveal a 10- to 30-fold greater potency against T-type channels, with half-maximal inhibitory concentrations (IC50) of 0.3–2.7 μM for T-type versus >10 μM for L-type channels in vascular and neuronal preparations [1] [5]. This selectivity arises from mibefradil’s interaction with distinct conformational states: it preferentially binds to inactivated states of T-type channels, causing a hyperpolarizing shift in the steady-state inactivation curve [8]. In adrenal glomerulosa cells, mibefradil suppresses T-type currents by >80% at 1 μM while minimally affecting L-type currents [8].

Table 1: Selectivity Profile of Mibefradil on Calcium Channel Subtypes

Channel TypeSubunitIC50 (μM)Physiological Impact
T-typeCav3.20.3–1.0Pacemaker activity, hormone secretion
T-typeCav3.1/3.31.0–2.7Neuronal bursting, vasodilation
L-typeCav1.2>10Minor cardiac contractility effects

Structural Determinants of Voltage-Gated Calcium Channel Modulation

Cryo-electron microscopy (cryo-EM) studies elucidate mibefradil’s binding locus within the central pore domain of Cav3 channels. In human Cav3.3, mibefradil occupies a pocket formed by transmembrane segments S5–S6 of repeats I–IV, inducing pore constriction through hydrophobic interactions with residues Ile1185, Tyr1191, and Met1545 [6]. This binding mode contrasts with dihydropyridines (e.g., nifedipine), which target L-type channels at the interface of repeat III and IV [6]. Mibefradil’s tetralol structure enables state-dependent inhibition, stabilizing channels in non-conducting conformations during prolonged depolarization [10]. Additionally, ancillary β-subunits modulate mibefradil’s efficacy: β3 subunits accelerate Cav3.1 inactivation kinetics by 40%, enhancing mibefradil’s block, whereas β2a subunits attenuate its effects [10].

Receptor Interaction Profiling: Dopaminergic and Serotonergic Cross-Activity

Beyond calcium channels, mibefradil exhibits off-target interactions with monoaminergic receptors. Radioligand binding assays demonstrate nanomolar affinity for dopaminergic D2 (Ki = 0.33 nM) and serotonin 5-HT7 receptors (Ki = 0.5 nM) [9]. These interactions arise from structural similarities between tetralol derivatives and phenylalkylamine antipsychotics (e.g., pimozide). Mibefradil antagonizes D2 receptor signaling, suppressing cAMP production in striatal neurons, and inhibits 5-HT2B-mediated Gq/11 activation, reducing inositol trisphosphate (IP3) generation [3] [9]. This polypharmacology positions mibefradil as a modulator of neuroendocrine pathways, indirectly affecting aldosterone secretion and vascular tone [3] [7].

Table 2: Affinity of Mibefradil for Monoaminergic Receptors

Receptor TypeSubtypeKi (nM)Signaling Pathway Affected
DopaminergicD20.33cAMP ↓
Serotonergic5-HT70.5cAMP ↑
Serotonergic5-HT2B48.4*IP3/DAG ↑
Adrenergicα2A1,593cAMP ↓

Note: Lower Ki indicates higher affinity. *Partial agonist activity at 5-HT2B [7] [9].

Intracellular Calcium Signaling Disruption Mechanisms

At micromolar concentrations (≥10 μM), mibefradil paradoxically elevates cytosolic Ca2+ ([Ca2+]cyt) through non-channel mechanisms. In HEK-293 and epithelial cells, mibefradil (IC50 ≈50 μM) activates phospholipase C (PLC), generating IP3 and triggering Ca2+ release from endoplasmic reticulum (ER) stores via IP3 receptors [4]. Pre-treatment with PLC inhibitor U73122 or IP3R antagonist 2-APB abolishes this response. Subsequent depletion of ER stores activates store-operated Ca2+ entry (SOCE) through ORAI channels, amplifying [Ca2+]cyt by 3-fold [4]. In adrenal glomerulosa cells, mibefradil concurrently blocks T-type channels and disrupts angiotensin II-induced oscillatory Ca2+ signals, suppressing aldosterone synthesis by 70% [8]. This dual modulation—channel blockade and ER Ca2+ mobilization—underlies mibefradil’s pleiotropic cellular effects.

Table 3: Mechanisms of Mibefradil-Induced Intracellular Ca2+ Changes

Concentration RangePrimary Target[Ca2+]cyt EffectKey Molecular Mediators
0.1–1 μMCav3.1–3.3Inhibition of influxT-type channels
10–100 μMPLC/IP3RER Ca2+ releaseGq/11, IP3, ER stores
>50 μMORAI/STIMSOCE activationSTIM1, ORAI1

Properties

CAS Number

116644-53-2

Product Name

Mibefradil

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate

Molecular Formula

C29H38FN3O3

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1

InChI Key

HBNPJJILLOYFJU-VMPREFPWSA-N

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Synonyms

2-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl 2-methoxyacetate

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.